Immethridine Dihydrobromide vs. Other H3 Agonists: Quantified Superiority in H3/H4 Receptor Selectivity
Immethridine dihydrobromide demonstrates a 300-fold selectivity for the histamine H3 receptor over the H4 receptor. Its pKi value at H3 is 9.07, compared to a pKi of 6.61 at H4. At concentrations up to 10 µM, it does not bind to histamine H1 or H2 receptors. In contrast, a typical comparator, the H3 agonist (R)-α-methylhistamine, is known to have a much lower selectivity profile, with its (S)-isomer being 100 times less potent at H3 receptors. [1] This high degree of selectivity is a key differentiator, allowing for experiments where the H4 receptor must be excluded as a confounding variable.
| Evidence Dimension | H3 vs. H4 Receptor Selectivity |
|---|---|
| Target Compound Data | pKi H3 = 9.07; pKi H4 = 6.61 |
| Comparator Or Baseline | (R)-α-methylhistamine: pKi H3 not quantified in this source; known to have lower H3/H4 selectivity |
| Quantified Difference | 300-fold selectivity for H3 over H4; No binding to H1 or H2 at ≤10 µM |
| Conditions | Radioligand binding assays at recombinant human histamine receptors |
Why This Matters
This unparalleled H3/H4 selectivity is critical for researchers needing to attribute observed effects unambiguously to H3 receptor activation.
- [1] Morini G, et al. Ligands for histamine H3 receptors modulate cell proliferation and migration in rat oxyntic mucosa. Br J Pharmacol. 2002;137(2):237-244. View Source
